molecular formula C16H18ClN3O5 B12372057 5-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

5-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No.: B12372057
M. Wt: 367.78 g/mol
InChI Key: DNABZKGLAFRGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a synthetic organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s unique structure, featuring both isoindole and piperidine moieties, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Isoindole Core: Starting with a phthalic anhydride derivative, the isoindole core can be formed through a cyclization reaction.

    Introduction of Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction.

    Attachment of Aminopropoxy Group: The aminopropoxy group can be attached through an etherification reaction, using appropriate alkylating agents.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindole and piperidine rings.

    Substitution: The aminopropoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄)

Properties

Molecular Formula

C16H18ClN3O5

Molecular Weight

367.78 g/mol

IUPAC Name

5-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C16H17N3O5.ClH/c17-6-1-7-24-9-2-3-10-11(8-9)16(23)19(15(10)22)12-4-5-13(20)18-14(12)21;/h2-3,8,12H,1,4-7,17H2,(H,18,20,21);1H

InChI Key

DNABZKGLAFRGIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.